molecular formula C41H80O16P2 B060915 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate) CAS No. 165689-81-6

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate)

Cat. No. B060915
M. Wt: 891 g/mol
InChI Key: SZPQTEWIRPXBTC-KFOWTEFUSA-N
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Description

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a 1-phosphatidyl-1 D - myo -inositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .


Synthesis Analysis

This compound is synthesized as a monosodium salt with a purity of ≥98.0% (TLC). The empirical formula is C35H68NaO8P and the molecular weight is 670.87 .


Molecular Structure Analysis

The molecular structure of this compound includes two palmitoyl (hexadecanoyl) groups attached to the sn-1 and sn-2 positions of a glycerol backbone. This backbone is linked to a phosphate group, which is further linked to a myo-inositol-3’-phosphate .


Chemical Reactions Analysis

The compound can exist in different forms depending on the pH. At pH 7.3, it exists as a 1-phosphatidyl-1 Dmyo -inositol 5-phosphate (3−) arising from deprotonation of the phosphate OH groups .


Physical And Chemical Properties Analysis

This compound is a phospholipid and is typically stored at 2-8°C. It has a quality level of 100 and an assay of ≥98.0% (TLC) .

Scientific Research Applications

Cell Signaling Systems

Field

Biochemistry and Cell Biology

Application

Phosphoglycerides, including 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), play a key role in cell signaling systems .

Method

These lipids serve as an anchor for proteins in cell membranes .

Results

This anchoring function allows the proteins to interact with cell-signaling molecules and transmit signals across the cell membrane .

Liposome Flotation Assays

Field

Biochemistry

Application

This compound has been used to study the specificity of protein-lipid interactions in liposome flotation assays .

Method

In these assays, liposomes (small vesicles made from phospholipids) are mixed with proteins, and the mixture is subjected to centrifugation .

Results

The liposomes that interact with the proteins float to the top, allowing researchers to study the specific interactions between proteins and lipids .

Mass Spectrometry Analysis

Field

Analytical Chemistry

Application

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) has been used as a component in internal lipid standard mixture for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis .

Method

In this application, the compound is mixed with other lipids to create a standard mixture, which is then analyzed using mass spectrometry .

Results

The resulting data can be used to identify and quantify lipids in complex mixtures .

Proteoliposome Formation

Application

This compound has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .

Method

In this process, the lipid is mixed with proteins and other components to form proteoliposomes, which are then used to introduce the enzyme into the membranes .

Results

This technique allows researchers to study the function of the enzyme in a controlled environment .

Immunogenicity Studies

Field

Immunology

Application

Incorporation of glycosphingolipid antigens into 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate)-containing liposomes increases the immunogenicity of the antigens in mice .

Method

In these studies, the antigens are incorporated into liposomes containing the lipid, and the resulting liposomes are introduced into mice .

Results

The presence of the lipid in the liposomes enhances the immune response to the antigens .

Membrane Structure Studies

Field

Biophysics

Application

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) affects membrane structure in model membranes .

Method

In these studies, the lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .

Results

These studies provide insights into the role of specific lipids in membrane structure and function .

Lipid Monolayers, Bilayers, and Liposomes

Application

This compound is commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .

Method

The lipid is mixed with other components to form monolayers, bilayers, or liposomes, which can then be used in various biochemical and biophysical experiments .

Results

These lipid structures can be used to study the properties of biological membranes, the interactions of lipids with proteins, and the behavior of lipids under different conditions .

Membrane Structure in Model Membranes

Application

This compound affects membrane structure in model membranes .

Method

The lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .

Results

Protein Kinase C Activity

Application

This compound is used to study the relationship between membrane structure and protein kinase C activity .

Method

The lipid is incorporated into model membranes, and the effects on protein kinase C activity are studied .

Results

These studies can help to understand how changes in membrane structure can affect the activity of important cellular enzymes .

Cellular Physiology

Field

Cell Biology

Application

Inositol phospholipid species, including this compound, are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology .

Method

The lipid is incorporated into cell membranes, and its effects on cellular physiology are studied .

Results

These studies can provide insights into the roles of specific lipids in cellular growth, metabolism, proliferation, and survival .

Fetal Lung Maturity

Field

Obstetrics

Application

This compound can be found at higher concentrations (up to 11 percent of the total lipid content) within lung surfactant . Its presence in amniotic fluid is an indicator of fetal lung maturity and is the basis of clinical testing for fetal fitness .

Method

The lipid levels in amniotic fluid are measured, and the results are used to assess fetal lung maturity .

Results

These measurements can provide important information about the health and development of the fetus .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36+,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-KFOWTEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349241
Record name L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

CAS RN

165689-81-6
Record name L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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